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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycinol

Cat. No.: B122105

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the chiral
building block (S)-(+)-2-Phenylglycinol, a compound of significant interest in asymmetric
synthesis and pharmaceutical development. The following sections detail its characteristic
signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for (S)-(+)-2-Phenylglycinol is CsH11NO, with a molecular weight of
137.18 g/mol . The following tables summarize the key spectral data collected from the
Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data for (S)-(+)-2-Phenylglycinol
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
~7.35-7.25 Multiplet - 5H CeHs- (Aromatic)
Doublet of
~4.11 7.9,4.2 1H -CH(Ph)-
Doublets
-CH20H
Doublet of ) )
~3.70 10.8,4.2 1H (diastereotopic
Doublets
H)
-CH20H
Doublet of ) )
~3.58 10.8,7.9 1H (diastereotopic
Doublets
H)
~2.15 Broad Singlet - 3H -NHz, -OH

Solvent: CDCls. Reference: TMS at 0.00 ppm. Data sourced from SDBS.

Table 2: 13C NMR Spectroscopic Data for (S)-(+)-2-Phenylglycinol

Chemical Shift (6) ppm Carbon Assignment
~142.5 C (Quaternary aromatic)
~128.5 CH (Aromatic)

~127.5 CH (Aromatic)

~126.8 CH (Aromaitic)

~68.0 -CH20H

~58.1 -CH(Ph)-

Solvent: CDCls. Reference: CDCIs at 77.16 ppm. Data sourced from SDBS.

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in the molecule based on their
vibrational frequencies.

Table 3: IR Absorption Data for (S)-(+)-2-Phenylglycinol

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
~3370 Strong, Broad O-H Stretch (Alcohol)
~3290 Strong, Broad N-H Stretch (Primary Amine)
~3060, 3030 Medium C-H Stretch (Aromatic)
~2920, 2860 Medium C-H Stretch (Aliphatic)
~1600, 1495, 1450 Medium-Strong C=C Stretch (Aromatic Ring)
~1060 Strong C-0O Stretch (Primary Alcohol)
760, 700 Strong C-H Bend (Monosubstituted

Benzene)

Sample preparation: KBr pellet or Nujol mull. Data sourced from SDBS.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight
and fragmentation pattern of the molecule.

Table 4: EI-MS Fragmentation Data for 2-Phenylglycinol
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Mass-to-Charge Ratio . .
Relative Intensity (%)

Proposed Fragment

(m/z)

137 ~5 [M]* (Molecular lon)

107 100 [M - CH20]*

106 ~95 [M - CH3O]* or [C7HsN]*
79 ~40 [CeHs+H]*

77 ~35 [CeHs]*

lonization Method: Electron lonization (70 eV). The fragmentation pattern is identical for both

(S) and (R) enantiomers. Data sourced from SDBS and NIST spectral libraries.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve 5-10 mg of (S)-(+)-2-Phenylglycinol in approximately 0.6 mL

of deuterated chloroform (CDCls). Ensure the sample is fully dissolved.

e Tube Loading: Transfer the solution to a 5 mm NMR tube.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz (or higher) spectrometer.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: -2 to 12 ppm.
o Acquisition Time: ~3 seconds.

o Relaxation Delay: 2 seconds.
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o Number of Scans: 16 to 64, depending on concentration.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o

Spectral Width: 0 to 220 ppm.

[¢]

Acquisition Time: ~1.5 seconds.

[¢]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the *H spectrum to the residual solvent peak
(CDCIs at 7.26 ppm) or TMS (0 ppm) and the 13C spectrum to the CDCIs solvent peak (77.16

ppm).

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of (S)-(+)-2-Phenylglycinol with ~100 mg of dry, spectroscopy-grade
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared
(FTIR) spectrometer.

e Acquisition:

o Scan Range: 4000 to 400 cm~2.
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o Resolution: 4 cm~1,
o Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.

o Background: Record a background spectrum of the empty sample compartment prior to
sample analysis. The instrument software will automatically ratio the sample spectrum
against the background.

Mass Spectrometry Protocol

Sample Introduction: Introduce a small quantity of (S)-(+)-2-Phenylglycinol into the mass
spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if derivatized.
For direct insertion, the sample is heated to ensure volatilization into the ion source.

lonization:
o Technique: Electron lonization (EI).

o Electron Energy: 70 eV. This standard energy is used to generate reproducible
fragmentation patterns and allows for comparison with library spectra.

Mass Analysis:
o Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

o Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key
fragments.

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of a chemical entity like (S)-(+)-2-

Phenylglycinol can be visualized as follows.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of (S)-(+)-2-Phenylglycinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b122105#spectroscopic-data-for-s-2-phenylglycinol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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